molecular formula C24H22F3N7O2 B2489951 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 920377-52-2

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Katalognummer B2489951
CAS-Nummer: 920377-52-2
Molekulargewicht: 497.482
InChI-Schlüssel: BHKKUBODDHYLTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar triazolo-pyrimidinyl piperazine derivatives involves multiple steps, including condensation, cyclization, and substitution reactions, aimed at introducing specific functional groups that contribute to the compound's biological activity. For example, Zhou et al. (2014) developed a PET tracer for mapping cerebral adenosine A2A receptors, which involved high-specificity synthesis and purity techniques (Zhou et al., 2014).

Molecular Structure Analysis

The determination of molecular structures of related compounds involves advanced techniques such as X-ray diffraction, which reveals the conformational and crystalline characteristics. Akkurt et al. (2003) described the crystal structure of a related compound, highlighting the importance of weak intermolecular interactions in stabilizing the structure (Akkurt et al., 2003).

Chemical Reactions and Properties

Compounds with the triazolo-pyrimidinyl piperazine skeleton participate in various chemical reactions, including nucleophilic substitution and hydrogen bonding, which significantly affect their chemical behavior and potential biological activities. Ammirati et al. (2009) discussed the synthesis of a dipeptidyl peptidase IV inhibitor, demonstrating the compound's reactivity and potential for development as a treatment for type 2 diabetes (Ammirati et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's stability and suitability for further applications. For instance, the structural features of related triazolo-benzoxadiazocine derivatives were analyzed through experimental and theoretical studies, providing insights into their stability and electronic properties (Gumus et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

One application of similar compounds to (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is in the synthesis of new antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, indicating the potential of such compounds in developing new treatments against microbial infections (Bektaş et al., 2007).

Antagonist Activity

Compounds with similar structures have been evaluated for antagonist activity, particularly related to 5-HT2 receptors. Watanabe et al. (1992) reported the synthesis and evaluation of bicyclic 1,2,4-triazol-3(2H)-one derivatives, showing significant 5-HT2 antagonist activity. This suggests a potential use in neuropsychiatric or neurological therapies (Watanabe et al., 1992).

PET Tracer for Imaging of Cerebral Receptors

Zhou et al. (2014) developed a PET tracer based on a similar compound for mapping cerebral adenosine A2A receptors. This application demonstrates the potential of such compounds in neuroimaging and the study of neurological disorders (Zhou et al., 2014).

Tubulin Polymerization Inhibitors for Cancer Therapy

In cancer research, similar compounds have been used as tubulin polymerization inhibitors. Prinz et al. (2017) synthesized phenylpiperazin-1-yl)methanone derivatives, finding several analogues with excellent antiproliferative properties against a wide range of cancer cell lines (Prinz et al., 2017).

Anticonvulsant Drug Candidate

Severina et al. (2021) reported on a compound named "Epimidin," structurally related to the specified compound, as a new anticonvulsant drug candidate. This highlights the potential of such compounds in developing treatments for epilepsy (Severina et al., 2021).

Antibacterial Activity

Compounds similar to the specified chemical have been synthesized and evaluated for antibacterial activity. Nagaraj et al. (2018) developed novel triazole analogues of piperazine showing significant inhibition of bacterial growth (Nagaraj et al., 2018).

Eigenschaften

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N7O2/c1-2-36-19-9-7-18(8-10-19)34-22-20(30-31-34)21(28-15-29-22)32-11-13-33(14-12-32)23(35)16-3-5-17(6-4-16)24(25,26)27/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKKUBODDHYLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.